molecular formula C16H19N5O2 B14944219 2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile

2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile

Cat. No.: B14944219
M. Wt: 313.35 g/mol
InChI Key: VTMMTIMMPSNWFI-UHFFFAOYSA-N
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Description

2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a morpholine ring, a chromene ring, and multiple nitrile groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable chromene derivative with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile groups, in particular, may play a crucial role in binding to active sites, thereby modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile apart is its unique combination of a morpholine ring and multiple nitrile groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-amino-8a-morpholin-4-yl-5,6,7,8-tetrahydro-4aH-chromene-3,4,4-tricarbonitrile

InChI

InChI=1S/C16H19N5O2/c17-9-12-14(20)23-16(21-5-7-22-8-6-21)4-2-1-3-13(16)15(12,10-18)11-19/h13H,1-8,20H2

InChI Key

VTMMTIMMPSNWFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(C(=C(O2)N)C#N)(C#N)C#N)N3CCOCC3

Origin of Product

United States

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